6'-ethyl-10'-hydroxy-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one
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Overview
Description
6’-Ethyl-10’-hydroxy-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one is a complex organic compound known for its unique spiro structure, which involves a cyclohexane ring fused to a pyranochromen system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-ethyl-10’-hydroxy-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromen core, followed by the introduction of the spirocyclohexane moiety. Key steps include:
Formation of the Chromen Core: This can be achieved through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions to form the chromen ring.
Spirocyclization: The chromen intermediate is then subjected to spirocyclization with a cyclohexanone derivative in the presence of a base, such as sodium hydride, to form the spiro compound.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6’-Ethyl-10’-hydroxy-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group in the chromen ring can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate alkyl halides and a base.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents like THF or ether.
Substitution: Alkyl halides (e.g., ethyl bromide) in the presence of a base like K2CO3 or NaOH.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6’-ethyl-10’-hydroxy-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the synthesis of spirocyclic compounds, which are important in drug discovery.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural similarity to natural products with biological activity. It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as optical or electronic materials. Its unique structure can impart desirable characteristics to polymers and other materials.
Mechanism of Action
The mechanism of action of 6’-ethyl-10’-hydroxy-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spiro structure can enhance binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one: Lacks the ethyl and hydroxy groups, making it less versatile in chemical modifications.
6’-Methyl-10’-hydroxy-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and biological activity.
Uniqueness
6’-Ethyl-10’-hydroxy-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological properties. The presence of both ethyl and hydroxy groups provides additional sites for chemical modifications, making it a versatile compound for various applications.
This detailed overview should provide a comprehensive understanding of 6’-ethyl-10’-hydroxy-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one, its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
6-ethyl-10-hydroxyspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-2-12-11-15(20)22-18-14(12)10-13-6-9-19(7-4-3-5-8-19)23-17(13)16(18)21/h10-11,21H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNURJXKTZAYQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=C3CCC4(CCCCC4)OC3=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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